molecular formula C12H10N4O3 B5843153 N-(2-methyl-5-nitrophenyl)-2-pyrazinecarboxamide

N-(2-methyl-5-nitrophenyl)-2-pyrazinecarboxamide

Cat. No. B5843153
M. Wt: 258.23 g/mol
InChI Key: CDKCREBPFQDNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-5-nitrophenyl)-2-pyrazinecarboxamide, commonly known as MNPC, is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields of science, including medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of MNPC is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. These enzymes play a critical role in cell division and growth, making MNPC a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
MNPC has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, MNPC has been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNPC is its unique properties, which make it a promising candidate for scientific research. It has been extensively studied for its potential applications in various fields, including cancer research and neuroscience. However, there are also some limitations to using MNPC in lab experiments. For example, its synthesis method is complex and requires specialized equipment and expertise. In addition, MNPC is not readily available commercially, making it difficult to obtain.

Future Directions

There are several future directions for MNPC research. One area of research is focused on exploring its potential use in cancer therapy. MNPC has been shown to have antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer treatment. Another area of research is focused on its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. MNPC has been shown to have neuroprotective effects, protecting neurons from damage and death. Finally, researchers are also exploring the use of MNPC in drug discovery, as it has been shown to inhibit the activity of several enzymes, making it a promising candidate for developing new drugs.

Synthesis Methods

MNPC can be synthesized by a variety of methods, including the reaction of 2-methyl-5-nitroaniline with pyrazine-2-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as copper or palladium. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.

Scientific Research Applications

MNPC has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. MNPC has been shown to have antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer therapy. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c1-8-2-3-9(16(18)19)6-10(8)15-12(17)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKCREBPFQDNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.